
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CITP) is an organic compound that has been studied for its potential applications in the field of scientific research. CITP is a heterocyclic compound that consists of a nitrogen atom and four carbon atoms that are linked together in a five-membered ring. The heterocyclic ring structure of CITP is important for its potential applications in the field of scientific research.
科学的研究の応用
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been studied for its potential applications in the field of scientific research. This compound has been found to be a useful reagent in the synthesis of compounds such as imidazolium salts and imidazole derivatives. In addition, this compound has been used as a catalyst in the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of fluorescent dyes, which can be used for imaging and tracking purposes.
作用機序
The mechanism of action of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is not yet fully understood. It is believed that the nitrogen atom in the this compound compound acts as a Lewis acid and is able to form a coordination complex with other compounds. This coordination complex can then react with other compounds to form covalent bonds. Additionally, the trifluoromethyl group on the this compound compound can act as a Lewis base and is able to form a coordination complex with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that this compound may have potential applications in the treatment of certain diseases. For example, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. One advantage is that this compound is a stable compound and is not prone to decomposition. Additionally, this compound is a relatively inexpensive compound and is widely available. Furthermore, this compound has a low toxicity profile and is safe to handle in laboratory settings.
However, there are some limitations to the use of this compound in laboratory experiments. One limitation is that this compound is a relatively new compound and is not widely studied. Additionally, this compound is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. Finally, this compound may react with other compounds and can cause unwanted side reactions.
将来の方向性
Given the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the field of scientific research, there are many potential future directions for research. One potential direction is to further study the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of diseases such as cancer and inflammatory diseases. Furthermore, research could be conducted to explore the potential applications of this compound in the synthesis of polymers and other materials. Finally, research could be conducted to explore the potential applications of this compound as a fluorescent dye for imaging and tracking purposes.
合成法
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of the pyridine derivative with an imidazole compound in the presence of a base such as potassium tert-butoxide. This reaction produces a this compound compound in high yields. Another method involves the reaction of a pyridine derivative with a trifluoromethyl halide in the presence of a base such as potassium tert-butoxide. This method is also used to produce high yields of this compound.
特性
IUPAC Name |
3-chloro-2-imidazol-1-yl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-3-6(9(11,12)13)4-15-8(7)16-2-1-14-5-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWODAGYYMHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

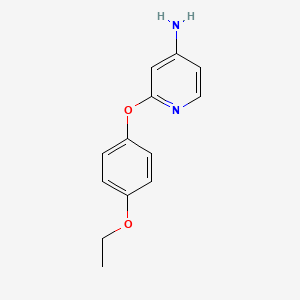
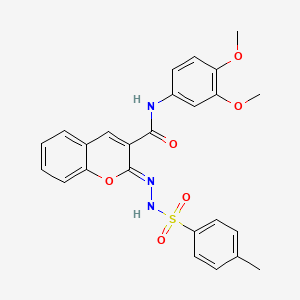
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)
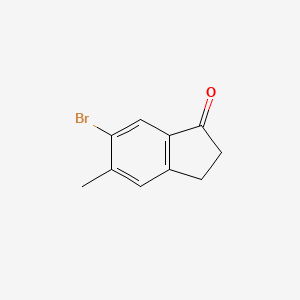
![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)
![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)
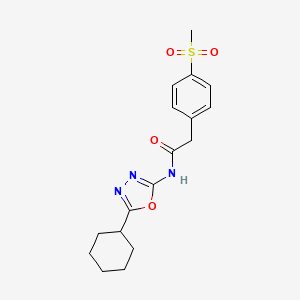
![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)
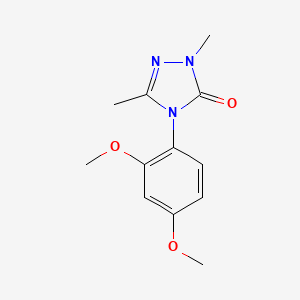
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)
